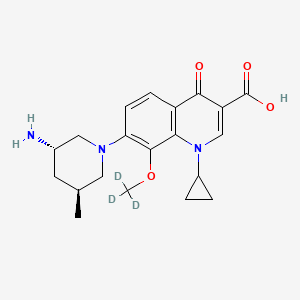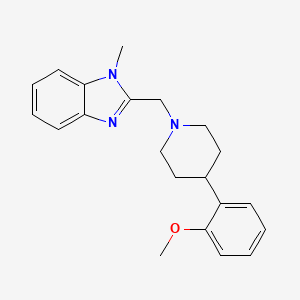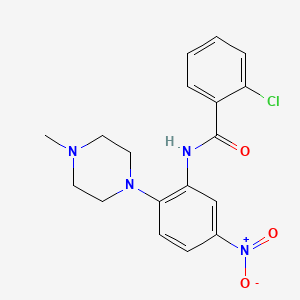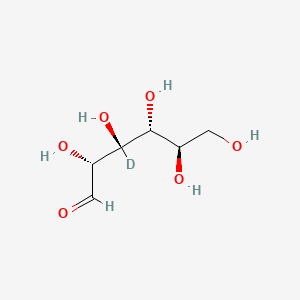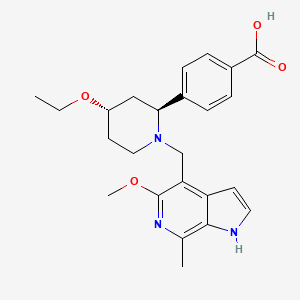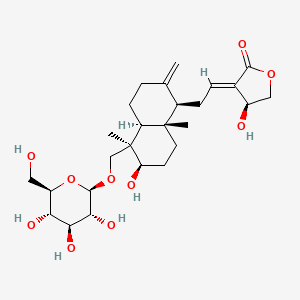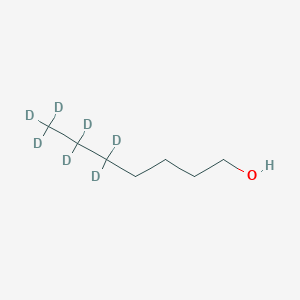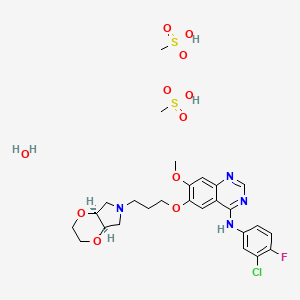
H-L-Lys(N3-Gly)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“H-L-Lys(N3-Gly)-OH” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound includes lysine and glycine residues, with an azide group attached to the lysine side chain. Peptides like this are often used in biochemical research and have various applications in medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-L-Lys(N3-Gly)-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The azide group can be introduced through specific reagents and conditions that modify the lysine residue.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. The process includes:
- Coupling reactions to add amino acids.
- Deprotection steps to remove protecting groups.
- Cleavage from the resin and purification using techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The azide group can undergo oxidation reactions.
Reduction: The azide group can be reduced to an amine.
Substitution: The azide group can participate in substitution reactions, such as click chemistry.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide.
Reduction: Reagents like triphenylphosphine.
Substitution: Copper(I) catalysts for click chemistry.
Major Products
Oxidation: Oxidized derivatives of the peptide.
Reduction: Amine derivatives.
Substitution: Triazole-containing peptides from click chemistry.
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of more complex peptides and proteins.
- Employed in click chemistry for bioconjugation.
Biology
- Studied for its interactions with biological molecules.
- Used in the development of peptide-based drugs.
Medicine
- Potential applications in drug delivery systems.
- Investigated for its therapeutic properties.
Industry
- Utilized in the production of peptide-based materials.
- Applied in the development of biosensors.
Mechanism of Action
The mechanism of action of “H-L-Lys(N3-Gly)-OH” depends on its specific application. In general, peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. The azide group can be used for bioconjugation, allowing the peptide to be linked to other molecules for targeted delivery or imaging.
Comparison with Similar Compounds
Similar Compounds
H-L-Lys(N3)-OH: A similar peptide without the glycine residue.
H-L-Lys-Gly-OH: A similar peptide without the azide group.
H-L-Lys(N3-Ala)-OH: A similar peptide with alanine instead of glycine.
Uniqueness
“H-L-Lys(N3-Gly)-OH” is unique due to the presence of both the azide group and the glycine residue. This combination allows for specific chemical modifications and interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C8H15N5O3 |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(2-azidoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H15N5O3/c9-6(8(15)16)3-1-2-4-11-7(14)5-12-13-10/h6H,1-5,9H2,(H,11,14)(H,15,16)/t6-/m0/s1 |
InChI Key |
JHBRZAKVPNZDFK-LURJTMIESA-N |
Isomeric SMILES |
C(CCNC(=O)CN=[N+]=[N-])C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCNC(=O)CN=[N+]=[N-])CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


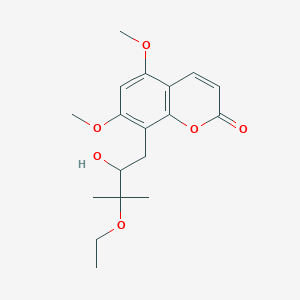
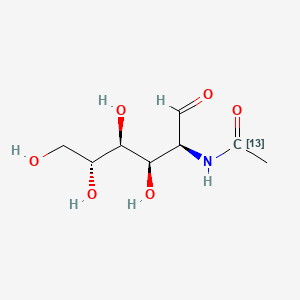
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401432.png)
